8-Quinolinol, 2,2'-(butylimino)bis-
Overview
Description
8-Quinolinol, 2,2’-(butylimino)bis- is a chemical compound with the molecular formula C22H21N3O2 . It contains a total of 51 bonds, including 30 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aromatic), 2 aromatic hydroxyls, and 2 Pyridines .
Molecular Structure Analysis
The molecular structure of 8-Quinolinol, 2,2’-(butylimino)bis- is complex, with a total of 51 bonds. It includes 30 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aromatic), 2 aromatic hydroxyls, and 2 Pyridines . Images of its 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile are available .Scientific Research Applications
Catalytic Applications
8-Quinolinol derivatives have been explored for their catalytic properties. For instance, chromium complexes of chiral ligands based on 8-Quinolinol derivatives have shown effectiveness in catalyzing the Nozaki-Hiyama allylation reactions of various aldehydes with high yield and enantioselectivity, providing an efficient access to chiral homoallylic alcohols (Xia & Yamamoto, 2006). This highlights the role of 8-Quinolinol derivatives in asymmetric synthesis and their potential in the development of novel catalytic processes.
Photodynamic Therapy (PDT)
N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives have been investigated as photosensitizers for photodynamic therapy (PDT), a promising approach for cancer treatment. These complexes have shown to be excellent singlet oxygen generators, which is crucial for the effectiveness of PDT (Leonidova et al., 2014). Their modification with peptides has improved selectivity towards cancer cells, demonstrating the potential of 8-Quinolinol derivatives in the development of targeted cancer therapies.
Preconcentration of Trace Metals
8-Quinolinol has been utilized for the preconcentration of ions like Cd, Zn, Pb, Cu, Fe, Mn, Ni, Co, and Cr from seawater, demonstrating its application in environmental monitoring and analysis. The immobilization of 8-Quinolinol on various substrates has resulted in efficient recovery of these metal ions, showcasing the compound's utility in trace metal analysis (Willie, Sturgeon, & Berman, 1983).
Luminescent Materials
8-Quinolinol derivatives have been synthesized and characterized for their use in luminescent materials, particularly in the context of organic light-emitting diodes (OLEDs). Their electroluminescent and photophysical properties have been extensively studied, revealing the influence of 8-Quinolinol derivatives on the thermal stability and OLED performance, which is crucial for the development of efficient and durable OLED devices (Sapochak et al., 2001).
Antifungal Action
8-Quinolinol and its derivatives have been shown to possess antifungal properties, making them potential candidates for the development of new antifungal agents. Their synergistic action with metal chelates enhances their antifungal efficacy, offering a promising avenue for the treatment of fungal infections (Gershon, Clarke, & Gershon, 1989).
properties
IUPAC Name |
2-[butyl-(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-2-3-14-25(19-12-10-15-6-4-8-17(26)21(15)23-19)20-13-11-16-7-5-9-18(27)22(16)24-20/h4-13,26-27H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKZSNHJRJMXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=NC2=C(C=CC=C2O)C=C1)C3=NC4=C(C=CC=C4O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385313 | |
Record name | 8-Quinolinol, 2,2'-(butylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinol, 2,2'-(butylimino)bis- | |
CAS RN |
82361-90-8 | |
Record name | 8-Quinolinol, 2,2'-(butylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Butyl-2,2'-imino-di(8-quinolinol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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